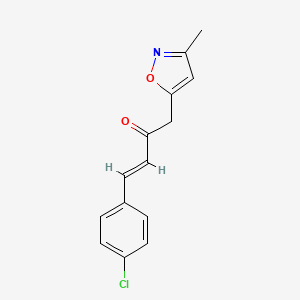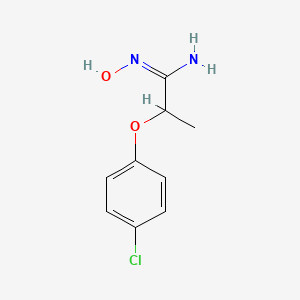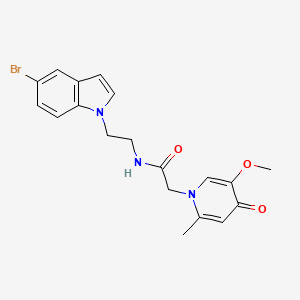
2-(3-chloroanilino)-N'-(1-phenylethylidene)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure features a hydrazide linkage, a phenylethylidene group, and a chloroaniline moiety, which could contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide typically involves the reaction of 3-chloroaniline with a suitable hydrazide precursor under controlled conditions. The reaction may proceed through the formation of an intermediate, which is then reacted with 1-phenylethylidene to yield the final product. Common reagents and solvents used in this synthesis may include acetic acid, ethanol, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as recrystallization, distillation, and chromatography may be employed to purify the compound on an industrial scale.
化学反応の分析
Types of Reactions
2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound may participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine or alcohol derivative.
科学的研究の応用
2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of 2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide: can be compared with other hydrazide derivatives, such as:
Uniqueness
The uniqueness of 2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide lies in its specific structural features, such as the chloroaniline and phenylethylidene groups, which may confer distinct chemical reactivity and biological activity compared to other hydrazide derivatives.
特性
分子式 |
C17H18ClN3O |
|---|---|
分子量 |
315.8 g/mol |
IUPAC名 |
2-(3-chloroanilino)-N-(1-phenylethylideneamino)propanamide |
InChI |
InChI=1S/C17H18ClN3O/c1-12(14-7-4-3-5-8-14)20-21-17(22)13(2)19-16-10-6-9-15(18)11-16/h3-11,13,19H,1-2H3,(H,21,22) |
InChIキー |
KFICZTQWLVQTRT-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NN=C(C)C1=CC=CC=C1)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-oxo-2H-chromen-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13369849.png)
![6-(3-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369857.png)

![3-[(4-bromobenzylidene)amino]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B13369862.png)


![6-(2-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369880.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13369883.png)

![4-Methoxy[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B13369890.png)
![2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13369894.png)


![N-[5-chloro-2-(1-hydroxy-1-methylethyl)phenyl]acetamide](/img/structure/B13369908.png)
